alpha-Phthalimidopropiophenone

概要

説明

α-フタリミドプロピオフェノンは、分子式がC17H13NO3、モル質量が279.29 g/molの化学化合物です . この化学物質は、カトニン合成の中間体として使用されます。カトニンは、カト植物に含まれる刺激剤です . この化合物自体は活性刺激剤ではありませんが、摂取するとカトニンのプロドラッグとして作用する可能性があるとされています .

2. 製法

α-フタリミドプロピオフェノンは、さまざまな方法で合成できます。 一般的な合成経路の1つは、水酸化ナトリウムなどの塩基の存在下で、プロピオフェノンと無水フタル酸を反応させることです . 反応は通常還流条件下で行われ、生成物は再結晶によって精製されます。

工業生産では、α-フタリミドプロピオフェノンの製造は、高収率と高純度を確保するために連続合成プロセスが行われることがあります。 再利用可能な溶媒と効率的な精製技術が使用され、コストと環境への影響を削減することがよくあります .

準備方法

.alpha.-Phthalimidopropiophenone can be synthesized through various methods. One common synthetic route involves the reaction of propiophenone with phthalic anhydride in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

In industrial production, the preparation of .alpha.-Phthalimidopropiophenone may involve continuous synthesis processes to ensure high yield and purity. The use of recyclable solvents and efficient purification techniques are often employed to reduce costs and environmental impact .

化学反応の分析

α-フタリミドプロピオフェノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸またはケトンを生成するために酸化することができます。

還元: 還元反応は、この化合物をアルコールまたはアミンに変換することができます。

置換: 求核置換反応は、分子にさまざまな官能基を導入することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤があります。 これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

4. 科学研究への応用

α-フタリミドプロピオフェノンは、いくつかの科学研究に応用されています。

科学的研究の応用

Forensic Applications

1. Identification in Seized Materials

α-PPP has been identified in various seized drug samples, raising concerns about its abuse potential. Forensic laboratories utilize gas chromatography-mass spectrometry (GC-MS) techniques to detect α-PPP among other synthetic cathinones in biological samples. A study highlighted the successful identification of α-PPP in white capsule pills, indicating its presence alongside other controlled substances like 4-methylmethcathinone and N-ethylcathinone .

2. Analytical Methods

The analytical methods for α-PPP include:

- GC-MS : Widely used for qualitative and quantitative analysis of drugs.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Effective for separating complex mixtures and detecting low concentrations of substances.

These methods have been standardized in forensic protocols, ensuring accurate identification and quantification of α-PPP in various samples .

Pharmacological Research

1. Psychoactive Effects

Research into the pharmacological effects of α-PPP indicates that it exhibits stimulant properties similar to other cathinones. Studies have shown that α-PPP can increase dopamine levels in the brain, contributing to its euphoric effects. This has implications for understanding its potential for addiction and abuse .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of α-PPP. These studies often involve animal models to assess acute and chronic toxicity, providing insights into the potential health risks associated with its use.

Case Study 1: Detection in Clinical Samples

A clinical study analyzed urine samples from patients suspected of using synthetic cathinones. The findings confirmed the presence of α-PPP using advanced LC-MS techniques, demonstrating its relevance in clinical toxicology .

Case Study 2: Regulatory Implications

In South Australia, the detection of α-PPP in capsule forms raised regulatory questions regarding its legal status. The analysis highlighted the need for updated legislation to address emerging psychoactive substances .

Data Tables

| Application Area | Method Used | Findings |

|---|---|---|

| Forensic Identification | GC-MS | Detected in seized capsules alongside other drugs |

| Pharmacological Research | Animal Studies | Increased dopamine levels observed |

| Toxicology | LC-MS | Acute toxicity evaluated; potential health risks noted |

作用機序

α-フタリミドプロピオフェノンは、カトニンのプロドラッグとして作用すると考えられています。 摂取すると、水酸化および脱水素化を含む代謝変換を受けて、カトニンを生成します . カトニンは、脳内のドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させることによってその効果を発揮し、刺激効果をもたらします .

類似化合物との比較

α-フタリミドプロピオフェノンは、次のような他のカトニン誘導体と似ています。

α-ピロリジノプロピオフェノン(PPP): 同様の代謝経路を持つ刺激剤です.

4-メチルメトカテノン(メフェドロン): 構造と効果が類似した合成刺激剤です.

N-エチルカトニン: 刺激特性を持つ別のカトニン誘導体です.

α-フタリミドプロピオフェノンを際立たせているのは、他のカトニン誘導体と比較してより安定した貯蔵形態として機能する可能性があることです。他のカトニン誘導体は比較的不安定です .

生物活性

Alpha-Phthalimidopropiophenone (α-PP) is a synthetic compound that has garnered attention due to its potential pharmacological effects and its classification as a prodrug for cathinone derivatives. This article explores the biological activity of α-PP, focusing on its pharmacodynamics, toxicology, and relevant case studies.

Chemical Structure and Properties

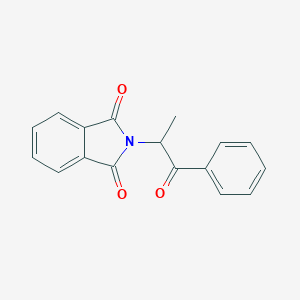

This compound is a phthalimide derivative characterized by the following chemical structure:

This compound is often synthesized as an intermediate in the production of various psychoactive substances, particularly those related to the cathinone class.

While α-PP itself is not classified as a direct stimulant, it is believed to act as a prodrug . Upon ingestion, it may undergo metabolic conversion to form active cathinone derivatives. The proposed metabolic pathway involves:

- Hydroxylation of the phthalimide ring.

- Dehydrogenation to yield a lactam.

- Double dealkylation resulting in the formation of primary amine cathinones.

This metabolic conversion suggests that α-PP could contribute to stimulant effects similar to those observed with other cathinones, although the extent and speed of this process in humans remain unclear .

In Vitro Studies

Research indicates that α-PP exhibits significant activity at various monoamine transporters:

- Dopamine Transporter (DAT) : Inhibits dopamine reuptake, which could lead to increased dopaminergic signaling.

- Norepinephrine Transporter (NET) : Similar inhibition effects have been noted, suggesting potential sympathomimetic properties.

- Serotonin Transporter (SERT) : Limited activity compared to DAT and NET but still relevant for understanding its psychoactive profile .

The following table summarizes the inhibitory potency of α-PP against these transporters based on existing studies:

| Transporter | IC₅₀ (nM) | Activity |

|---|---|---|

| DAT | <100 | High |

| NET | <100 | High |

| SERT | >1000 | Low |

These findings indicate that α-PP may produce effects similar to those of amphetamines and MDMA, which are known for their stimulant properties .

In Vivo Studies

In animal models, particularly rats, α-PP has demonstrated amphetamine-like behavioral activity . This includes increased locomotion and stereotypic behaviors typically associated with stimulant use. Such behavioral profiles suggest that α-PP may enhance neurotransmitter release, particularly dopamine and norepinephrine .

Case Studies and Clinical Observations

Several case studies have documented the effects of α-PP in clinical settings, particularly in emergency departments where patients presented with symptoms consistent with sympathomimetic toxicity. Common clinical manifestations include:

- Agitation

- Tachycardia

- Hypertension

- Hallucinations

A notable case involved four capsules containing α-PP among other substances, leading to significant clinical presentations that required medical intervention .

Toxicology and Safety Profile

The safety profile of α-PP remains under-researched. However, its classification as a controlled substance analogue raises concerns regarding potential misuse and toxicity. Reports indicate that users may experience prolonged psychoactive effects lasting several hours, with risks of addiction and severe psychological disturbances .

特性

IUPAC Name |

2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLKGWHINGNHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334107 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-20-8 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phthalimidopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19437-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHTHALIMIDOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U6W3UB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the chemical structure of alpha-Phthalimidopropiophenone based on the provided research?

A1: Unfortunately, the provided research abstract [] focuses on the chemical analysis of capsules containing various controlled substance analogues, including this compound. While it confirms the presence of this compound within the analyzed capsules, the abstract does not delve into its specific chemical structure, molecular formula, weight, or spectroscopic data. Further research beyond this abstract is needed to obtain detailed information on these specific aspects of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。